molecular formula C60H114NO11P B3044060 18:1 Hemi BMP (S,R) CAS No. 474943-36-7

18:1 Hemi BMP (S,R)

Cat. No.: B3044060
CAS No.: 474943-36-7
M. Wt: 1056.5 g/mol
InChI Key: NDPGKKOTJXOGBR-FZUAMYCASA-N
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Description

Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate is a structurally complex phospholipid derivative characterized by a glycerol backbone substituted with three (Z)-octadec-9-enoyl (oleoyl) chains and a phosphorylated azane group. The molecule features:

  • Three unsaturated fatty acid chains: All three hydroxyl groups of the glycerol backbone are esterified with (Z)-octadec-9-enoic acid (oleic acid), introducing significant hydrophobicity and fluidity due to the cis double bonds .
  • Stereochemical specificity: The (2S) and (2R) configurations indicate chiral centers critical for biological interactions, such as membrane embedding or enzyme recognition .

This compound shares structural motifs with glycerophospholipids but is distinct due to its triple oleoyl substitution, a feature more common in triglycerides like triolein.

Properties

IUPAC Name

azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGKKOTJXOGBR-FZUAMYCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Azane;[(2S)-3-[[[2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C27H49N1O7P\text{C}_{27}\text{H}_{49}\text{N}_1\text{O}_7\text{P}

This structure highlights the presence of multiple functional groups, including hydroxy, phosphate, and fatty acid moieties, which contribute to its biological interactions.

  • Antioxidant Activity : The presence of hydroxy groups in the molecule suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that azane derivatives can modulate inflammatory pathways. In particular, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Cell Membrane Interaction : The long-chain fatty acid components allow for integration into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling pathways .

Study 1: Antioxidant Properties

In a study examining the antioxidant effects of azane derivatives, it was found that compounds similar to Azane;[(2S)-3-[[[2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing a dose-dependent response that correlated with increased concentrations of the azane compound .

Study 2: Anti-inflammatory Activity

Another case study investigated the anti-inflammatory effects of azane derivatives on human cell lines exposed to inflammatory stimuli. The results demonstrated a marked reduction in the secretion of TNF-alpha and IL-6 in cells treated with the compound compared to untreated controls. This suggests that the azane compound may exert protective effects against inflammation-induced cellular damage .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
Membrane interactionAlteration of membrane fluidity

Comparison with Similar Compounds

Triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)

  • Structure : A triglyceride with three oleoyl chains esterified to glycerol .
  • Key Differences: Lacks the phosphorylated azane head group, making it nonpolar and functionally distinct as an energy-storage molecule. Higher hydrophobicity compared to the target compound, which has polar phosphate and azane groups.
  • Physicochemical Properties :
    • Melting point: ~5°C (due to unsaturated chains) .
    • Solubility: Insoluble in water; soluble in organic solvents like chloroform .
Property Target Compound Triolein
Molecular Formula C₅₇H₁₀₄NO₁₀P (inferred) C₅₇H₁₀₄O₆
Functional Groups Phosphate, ester, azane Ester
Biological Role Hypothesized membrane/signaling roles Energy storage
IR Signature P=O stretch (~1250 cm⁻¹) C=O stretch (~1740 cm⁻¹)

Phosphatidylglycerol Derivatives (e.g., 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoglycerol)

  • Structure : Contains two fatty acid chains (commonly saturated and unsaturated) and a glycerol-3-phosphate head group .
  • Key Differences :
    • The target compound has three oleoyl chains, whereas phosphatidylglycerols typically have two.
    • Phosphatidylglycerols are integral to bacterial and mitochondrial membranes, whereas the target compound’s triple unsaturation may limit membrane integration .
Property Target Compound Phosphatidylglycerol
Fatty Acid Chains Three oleoyl chains Two chains (variable saturation)
Head Group Phosphorylated azane Glycerol-3-phosphate
Melting Point Lower (due to triple unsaturation) Higher (if saturated chains present)

Phosphatidic Acid (PA(16:0/18:1(9Z)))

  • Structure : A simpler phospholipid with two fatty acid chains (e.g., palmitoyl and oleoyl) and a phosphate group .
  • Key Differences :
    • PA has two chains, while the target compound has three, altering packing efficiency and micelle formation.
    • PA is a signaling lipid involved in membrane curvature and enzyme activation, whereas the target compound’s biological roles are uncharacterized .

Q & A

Q. What are the recommended synthetic pathways for preparing this complex phospholipid derivative?

Methodological Answer: Synthesis involves multi-step esterification and phosphorylation. For example:

  • Step 1: React glycerol derivatives with (Z)-octadec-9-enoic acid under controlled acyloxymethylation conditions to form the triacylglycerol backbone .
  • Step 2: Introduce the phosphoethanolamine (azane) group via phosphorylation using POCl₃ or enzymatic methods, ensuring stereochemical fidelity through chiral catalysts .
  • Purification: Use column chromatography with silica gel and validate purity via HPLC (>98% purity threshold) .

Key Data:

  • Optimal reaction temperature: 40–60°C (to avoid unsaturated bond degradation) .
  • Yield range: 60–75% for analogous glycerophospholipids .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Methodological Answer: Employ a combination of:

  • NMR Spectroscopy:
  • ¹H NMR: Identify olefinic protons (δ 5.3–5.4 ppm) and phosphoryl groups (δ 3.5–4.5 ppm) .
  • ¹³C NMR: Confirm ester carbonyls (δ 170–175 ppm) and unsaturated carbons (δ 127–130 ppm) .
    • Mass Spectrometry (MS):
  • High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺: ~1,200–1,300 Da) .
    • Polarimetry: Validate enantiomeric excess for chiral centers .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Handling: Use inert atmosphere (N₂/Ar) to prevent oxidation of unsaturated bonds. Avoid dust/aerosol formation via solvent-based handling .
  • Storage: Store at –20°C in amber vials with desiccants (e.g., silica gel). Stability data indicate no decomposition under recommended conditions for ≤6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying experimental conditions?

Methodological Answer:

  • Controlled Stability Studies:
  • Thermal Stability: Use differential scanning calorimetry (DSC) to monitor phase transitions (e.g., Tm ~50–70°C for unsaturated lipids) .

  • Oxidative Stability: Accelerate degradation via radical initiators (e.g., AIBN) and quantify peroxides via iodometric titration .

    • Data Reconciliation: Cross-reference findings with computational models (e.g., molecular dynamics simulations predicting bilayer interactions) .

    Example Conflict: reports stability at 25°C, but conflicting data may arise from trace metal contaminants. Mitigate via chelating agents (e.g., EDTA) .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid bilayers or membrane proteins?

Methodological Answer:

  • Model Membranes:
  • Prepare unilamellar vesicles (LUVs) using extrusion and incorporate the compound at 5–20 mol% .
  • Monitor phase behavior via fluorescence anisotropy (e.g., DPH probes) .
    • Protein Binding Assays:
  • Use surface plasmon resonance (SPR) to quantify binding kinetics with receptors (e.g., phospholipase A₂) .
    • Computational Modeling:
  • Run molecular dynamics (MD) simulations (CHARMM36 force field) to predict insertion depth and hydrogen bonding .

Q. How can researchers address the lack of toxicity or ecotoxicological data for this compound?

Methodological Answer:

  • In Vitro Toxicity Screening:
  • Cell Viability Assays: Treat HepG2 or RAW 264.7 cells with 0.1–100 µM doses and measure IC₅₀ via MTT assay .
  • Ecotoxicity: Use Daphnia magna acute toxicity tests (OECD 202) at 1–10 mg/L exposure .
    • Read-Across Strategies: Leverage data from structurally similar lipids (e.g., linoleoyl-phosphatidylcholine) to predict endpoints .

Methodological Framework for Theoretical Research

Q. How to integrate this compound into a lipidomics-focused theoretical framework?

Methodological Answer:

  • Conceptual Linking: Map its role in membrane curvature generation using the Helfrich elasticity theory .
  • Hypothesis Testing: Design experiments to validate predictions (e.g., small-angle X-ray scattering for bilayer thickness changes) .
  • Data Interpretation: Use multivariate analysis (PCA) to correlate structural features (e.g., acyl chain unsaturation) with functional outcomes .

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